molecular formula C15H24ClN B13546747 (Cyclohexylmethyl)(2-phenylethyl)aminehydrochloride

(Cyclohexylmethyl)(2-phenylethyl)aminehydrochloride

Cat. No.: B13546747
M. Wt: 253.81 g/mol
InChI Key: DKVKOGZYJCFVHS-UHFFFAOYSA-N
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Description

It is a compound with the molecular formula C15H24ClN and a molecular weight of 253.8. This compound is known for its stimulant properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride typically involves the reaction of cyclohexylmethylamine with 2-phenylethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for (Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

(Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride has been studied for various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on biological systems, particularly its stimulant properties and interactions with neurotransmitter systems.

    Medicine: Investigated for potential therapeutic uses, including treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system .

Comparison with Similar Compounds

(Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride is structurally similar to other stimulant compounds such as methylphenidate and amphetamines. it is unique in its specific chemical structure and pharmacological profile. Similar compounds include:

    Methylphenidate: Used for the treatment of ADHD and narcolepsy.

    Amphetamines: A class of stimulant drugs with various therapeutic and recreational uses.

Properties

Molecular Formula

C15H24ClN

Molecular Weight

253.81 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C15H23N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h1,3-4,7-8,15-16H,2,5-6,9-13H2;1H

InChI Key

DKVKOGZYJCFVHS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCCC2=CC=CC=C2.Cl

Origin of Product

United States

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